molecular formula C24H31N3O4 B2398445 tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 866040-09-7

tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B2398445
CAS No.: 866040-09-7
M. Wt: 425.529
InChI Key: VRZUALFDZNDYNG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl ester group, a pyrazine ring, and a methoxybenzoyl moiety, making it a versatile molecule for research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazine ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxybenzoyl group can be oxidized to form a carboxylic acid.

  • Reduction: : The pyrazine ring can be reduced to form a piperazine derivative.

  • Substitution: : The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : 4-Methoxybenzoic acid

  • Reduction: : Piperazine derivatives

  • Substitution: : Various esters or amides depending on the nucleophile used

Scientific Research Applications

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying the interaction with biological targets and pathways.

  • Medicine: : Developing new pharmaceuticals or as a lead compound for drug discovery.

  • Industry: : Use in material science for creating advanced polymers or coatings.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a pharmaceutical context, it might interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the tert-butyl ester and the methoxybenzoyl group. Similar compounds might include:

  • Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

  • Methyl 4-tert-butylbenzoate

  • 4-Methylbenzoic acid tert-butyl ester

Properties

IUPAC Name

tert-butyl 4-[4-[[(4-methoxybenzoyl)amino]methyl]phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c1-24(2,3)31-23(29)27-15-13-26(14-16-27)20-9-5-18(6-10-20)17-25-22(28)19-7-11-21(30-4)12-8-19/h5-12H,13-17H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZUALFDZNDYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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